Cas no 1423033-63-9 (4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid)

4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid
- 4-((1H-1,2,4-Triazol-3-yl)methyl)benzoic acid
- 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid
- D77032
- 4-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid
-
- インチ: 1S/C10H9N3O2/c14-10(15)8-3-1-7(2-4-8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
- InChIKey: CJPLKYWVQYAMEK-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1)CC1=NC=NN1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.9
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122749-1.0g |
4-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid |
1423033-63-9 | 95% | 1g |
$785.0 | 2023-06-08 | |
TRC | H954750-50mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 50mg |
$ 210.00 | 2022-06-04 | ||
Chemenu | CM338211-1g |
4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid |
1423033-63-9 | 95%+ | 1g |
$598 | 2023-01-09 | |
Enamine | EN300-122749-2500mg |
4-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid |
1423033-63-9 | 95.0% | 2500mg |
$1539.0 | 2023-10-02 | |
Aaron | AR01A4BA-1g |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 1g |
$1105.00 | 2025-02-09 | |
1PlusChem | 1P01A42Y-50mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 50mg |
$238.00 | 2025-03-04 | |
1PlusChem | 1P01A42Y-10g |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 10g |
$4235.00 | 2024-06-20 | |
Aaron | AR01A4BA-250mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 250mg |
$560.00 | 2025-02-09 | |
1PlusChem | 1P01A42Y-500mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 500mg |
$717.00 | 2025-03-04 | |
Aaron | AR01A4BA-100mg |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid |
1423033-63-9 | 95% | 100mg |
$399.00 | 2025-02-09 |
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid 関連文献
-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acidに関する追加情報
Introduction to 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid (CAS No. 1423033-63-9)
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1423033-63-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a 4H-1,2,4-triazole moiety linked to a benzoic acid backbone. The unique structural features of this molecule make it a promising candidate for various applications, particularly in drug discovery and molecular biology.
The 4H-1,2,4-triazole ring is a heterocyclic aromatic structure known for its stability and versatility in forming hydrogen bonds. This feature enhances the compound's potential as a scaffold for developing bioactive molecules. In recent years, there has been growing interest in triazole-containing compounds due to their demonstrated efficacy in modulating biological pathways. The incorporation of the 4H-1,2,4-triazole group into the benzoic acid framework not only imparts specific chemical properties but also opens up possibilities for designing novel therapeutic agents.
Benzoic acid derivatives are widely studied due to their broad spectrum of biological activities. Among these derivatives, those containing nitrogen heterocycles like triazole exhibit enhanced pharmacological properties. The presence of the triazole ring in 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid contributes to its ability to interact with biological targets in a manner that could be exploited for therapeutic purposes. This interaction may involve binding to enzymes or receptors, thereby influencing cellular processes.
Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of such compounds' potential applications. Studies have indicated that the structural motif of 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid could be leveraged to develop inhibitors or modulators of key enzymes involved in inflammatory and metabolic disorders. The benzoic acid part of the molecule provides a hydrophobic core, while the triazole group introduces polar interactions, making it an ideal candidate for designing molecules with balanced solubility and binding affinity.
The pharmaceutical industry has been actively exploring novel analogs of benzoic acid derivatives for their potential therapeutic benefits. The unique combination of structural elements in 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid positions it as a valuable intermediate in synthetic chemistry. Researchers are investigating its role in synthesizing more complex molecules with enhanced pharmacological profiles. The compound's stability under various conditions also makes it suitable for industrial-scale synthesis and formulation development.
In academic research circles, 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid has been utilized as a building block for exploring new chemical entities (NCEs). Its derivatives have shown promise in preclinical studies as potential candidates for treating conditions such as pain syndromes and neurodegenerative diseases. The ability of the triazole ring to participate in multiple types of non-covalent interactions—hydrogen bonding, π-stacking, and electrostatic interactions—makes it an attractive moiety for drug design.
The synthesis of 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid involves multi-step organic reactions that highlight its synthetic utility. Advanced synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. These methods often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitutions at strategic positions within the molecule. Such synthetic approaches are crucial for producing complex pharmaceutical intermediates like this one.
The chemical properties of 1423033-63-9, including its solubility profile and thermal stability, are critical factors that influence its applicability in different fields. For instance, its solubility characteristics determine how it can be formulated into drug products or used in biochemical assays. Recent studies have also explored its behavior under different environmental conditions, which is essential for understanding its long-term stability and potential degradation pathways.
The growing body of literature on benzoic acid derivatives with triazole moieties underscores their significance in modern medicinal chemistry. Researchers are increasingly recognizing the value of these compounds not only as standalone agents but also as components in combination therapies. The structural diversity offered by molecules like 1423033-63-9 allows scientists to fine-tune their pharmacological properties by modifying specific functional groups or substituents.
In conclusion, 1423033-63-9 represents a fascinating example of how structural innovation can lead to novel bioactive molecules with potential therapeutic applications. Its unique combination of chemical features positions it as a versatile tool for researchers working on drug discovery and development. As our understanding of biological systems continues to evolve, 1423033-63-9 and its derivatives are likely to play an increasingly important role in addressing complex diseases through targeted molecular interventions.
1423033-63-9 (4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid) 関連製品
- 851948-81-7(ethyl 3-(4-fluorophenyl)-4-oxo-5-propanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 941958-28-7(N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide)
- 2229655-22-3(3-(3-fluoropyridin-4-yl)prop-2-en-1-amine)
- 1788843-44-6(4-ethoxy-N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethylbenzene-1-sulfonamide)
- 41816-68-6(2-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-one)
- 103181-65-3(Benzene, 1-[(2,2-dimethoxyethyl)thio]-2-methoxy-)
- 2418662-79-8(2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine)
- 1260664-26-3(5-bromo-1-chloro-2,7-naphthyridine)
- 1891719-90-6(1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine)
- 2097934-16-0(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide)




